molecular formula C6H6ClNO B108459 4-Amino-3-chlorophenol CAS No. 17609-80-2

4-Amino-3-chlorophenol

Cat. No.: B108459
CAS No.: 17609-80-2
M. Wt: 143.57 g/mol
InChI Key: PNLPXABQLXSICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a derivative of phenol, where the hydroxyl group is substituted at the fourth position by an amino group and at the third position by a chlorine atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

Synthetic Routes and Reaction Conditions:

    From o-chloronitrobenzene: One common method involves starting with o-chloronitrobenzene.

    From m-chlorophenol: Another method uses m-chlorophenol as the starting material.

Industrial Production Methods:

    Reduction of 3-chloro-4-nitrophenol: This method involves adding 3-chloro-4-nitrophenol to ethanol at 26°C, followed by the addition of iron powder and acetic acid. The solution is stirred at 80°C for 16 hours, then cooled to 15°C.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

It’s known that chlorophenolic compounds, a group to which 4-amino-3-chlorophenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast for degradation .

Mode of Action

In general, chlorophenolic compounds are metabolized by microorganisms. The initial steps of degradation involve oxidation to chlorocatechols, followed by the opening of the aromatic ring . This results in the spontaneous removal of chlorine and the breakdown of the carbon skeleton .

Biochemical Pathways

The biochemical pathways involved in the degradation of chlorophenolic compounds have been studied. The biodegradation activity occurs via the ortho cleavage or ring fission, producing muconolactone . Other derivatives of chlorophenolic compounds such as 3-Chlorophenol (3-CP) and 4-chlorophenol (4-CP) were completely degraded with a stoichiometric release of chloride ions .

Pharmacokinetics

A study on a related compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed differences in elimination half-life and renal uptake between rats and dogs . The elimination half-life of this compound in the plasma of rats was approximately 1/30 of that of dogs . The compound was effectively taken up into the kidney and excreted into the urine in rats, but ineffective renal uptake was observed in dogs .

Result of Action

The degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . The compound is also described as hygroscopic , indicating that its stability and efficacy could be affected by moisture in the environment.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness:

    4-Amino-3-chlorophenol: stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

4-amino-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPXABQLXSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170083
Record name 4-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17609-80-2
Record name 4-Amino-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17609-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-chlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-chlorophenol
Reactant of Route 2
4-Amino-3-chlorophenol
Reactant of Route 3
4-Amino-3-chlorophenol
Reactant of Route 4
4-Amino-3-chlorophenol
Reactant of Route 5
Reactant of Route 5
4-Amino-3-chlorophenol
Reactant of Route 6
Reactant of Route 6
4-Amino-3-chlorophenol
Customer
Q & A

Q1: What are the main metabolic pathways of 2-chloroaniline, a precursor to 4-amino-3-chlorophenol, in rats?

A1: Research using Fischer 344 rats demonstrated that 2-chloroaniline is primarily metabolized through para-hydroxylation and sulphate conjugation. This leads to the formation of 4-amino-3-chlorophenyl sulphate as the major urinary metabolite, accounting for 31.6% of the total urinary radioactivity. []

Q2: How does the bacterium Rhodococcus sp. strain MB-P1 degrade 2-chloro-4-nitroaniline, another precursor to this compound?

A2: Rhodococcus sp. strain MB-P1 utilizes a novel aerobic degradation pathway for 2-chloro-4-nitroaniline. The process involves a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of this compound. Subsequently, aniline dioxygenase converts this compound to 6-chlorohydroxyquinol. []

Q3: What are the implications of the different positions of chlorine and hydroxyl groups on the toxicity of aminophenols and aminochlorophenols?

A3: Studies on isolated rat renal cortical cells (IRCC) revealed that the position of chlorine and hydroxyl groups significantly influences the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, 4-amino-2,6-dichlorophenol and 4-amino-2-chlorophenol exhibited significant cytotoxicity, whereas 2-amino-4,5-dichlorophenol was only cytotoxic at higher concentrations. [, ] This suggests that the relative positions of these groups play a crucial role in determining the compound's toxicity.

Q4: What is the role of this compound in the synthesis of Lenvatinib, and how has the synthetic route been optimized?

A4: this compound serves as a crucial starting material in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor. It reacts with phenyl chloroformate and cyclopropylamine to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which subsequently condenses with 4-chloro-7-methoxyquinoline-6-carboxamide to yield Lenvatinib. [] Optimization strategies include utilizing cost-effective starting materials, employing nitrogen gas for protection during ring closure, implementing one-pot synthesis methods for operational simplicity, and using potassium carbonate to ensure complete reaction in the final step. []

Q5: How is this compound used in the synthesis of Tivozanib, and what are the advantages of the employed synthetic method?

A5: 4-[(this compound)oxy]-6,7-dimethoxy quinoline reacts with 3-amino-5-methyl isoxazole and chloro-carbonic ester at a controlled temperature (80-90°C) in an organic solvent to produce Tivozanib. [] This method boasts advantages such as cost-effective raw materials, mild reaction conditions, high process stability and repeatability, high yield, low cost, and convenient operation, making it suitable for industrial-scale production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.